Alizarin Fluorine Blue

説明

Nomenclature and Chemical Identity of Alizarin (B75676) Fluorine Blue

The systematic identification of a chemical compound is crucial for clear communication and reproducibility in research. Alizarin Fluorine Blue is known by several names and is defined by its specific chemical formula and structural class.

This compound is frequently referred to by other names in scientific literature and commercial catalogs. chemicalbook.comechemi.comglpbio.comnih.gov These synonyms are important to recognize for a comprehensive understanding of the research landscape surrounding this compound. The most common alternative names include Alizarin Complexone and Alizarin-3-methyliminodiacetic acid. chemicalbook.comechemi.comglpbio.com

Alternative Names for this compound

| Alternative Name | Reference(s) |

|---|---|

| Alizarin Complexone | chemicalbook.comechemi.comglpbio.comnih.govcas.org |

| Alizarin-3-methyliminodiacetic acid | chemicalbook.comglpbio.com |

| 3-Aminomethylalizarin-N,N-diacetic acid | echemi.comnih.govchemblink.com |

| Alizarine Complexone | echemi.com |

| 2-[Carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid | chemicalbook.comnih.govalfa-chemistry.com |

| 3-[N,N-Bis(carboxymethyl)aminomethyl]-1,2-dihydroxyanthraquinone | chemicalbook.comchemblink.com |

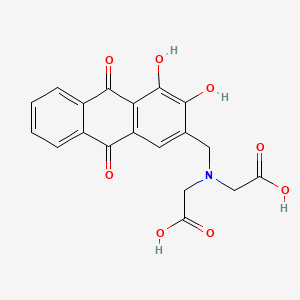

The precise elemental composition of this compound is represented by its chemical formula: C₁₉H₁₅NO₈. chemicalbook.comechemi.comnih.gov This formula is fundamental to understanding the compound's molecular weight and its reactivity.

Chemical Identity of this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₉H₁₅NO₈ | chemicalbook.comechemi.comnih.gov |

| Molecular Weight | 385.33 g/mol | chemicalbook.comnih.gov |

| CAS Number | 3952-78-1 | chemicalbook.comechemi.comnih.gov |

Structurally, this compound is classified as a dihydroxyanthraquinone and an anthraquinone (B42736) derivative. nih.govsmolecule.comlookchem.com This classification places it within a family of compounds known for their colorimetric properties. The core of the molecule is an anthraquinone structure, which consists of three fused benzene (B151609) rings with two ketone groups. The "dihydroxy" designation indicates the presence of two hydroxyl (-OH) groups. Furthermore, it is characterized by a bis[(carboxymethyl)amino]methyl substituent at the 3-position. nih.govlookchem.com

Historical Context of this compound Research

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound continues to be a valuable tool with a broadening range of applications. Its ability to form stable complexes with metal ions is a key feature driving its contemporary use. smolecule.com

Detailed research findings have demonstrated its utility in several areas:

Fluoride (B91410) Detection: It remains a widely used colorimetric dye for detecting and quantifying fluoride ions in various samples, including water and vegetables. glpbio.comlookchem.comcaymanchem.combiomol.com The reaction with fluoride forms a distinct lilac-blue complex that can be measured colorimetrically. glpbio.comcaymanchem.combiomol.com

Bone and Mineralization Studies: In biological research, it serves as a staining agent to visualize fluoride deposition and bone mineralization. glpbio.comcaymanchem.combiomol.com It is used for live staining of the mineralized bone matrix and for double-labeling in dynamic bone histomorphometry to indicate new bone formation. lookchem.comchemicalbook.com

Metal Ion Chelation and Analysis: The compound's chelating properties make it useful for the preconcentration and determination of metal ions like copper. pubcompare.airesearchgate.net It can be loaded onto substrates to create systems for trace element analysis. researchgate.net

Enzyme Inhibition: Research has shown that this compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), suggesting potential applications in biochemical and pharmaceutical studies. glpbio.comcaymanchem.combiomol.com

Analytical Voltammetry: It is employed in adsorptive stripping voltammetry to enhance the detection of metal ions such as lead and zinc through the formation of metal-AFB complexes. lboro.ac.uk

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIGYBONXWGOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063240 | |

| Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown-orange crystals insoluble in water; [Sax] | |

| Record name | Alizarin complexone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3952-78-1 | |

| Record name | Alizarin complexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin complexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003952781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin complexone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyanthraquinon-2-ylmethyliminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN COMPLEXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8W05MTS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthesis Pathways of Alizarin (B75676) Fluorine Blue

The primary route for synthesizing Alizarin Fluorine Blue involves a Mannich-type condensation reaction, a cornerstone of organic chemistry that creates a β-amino-carbonyl compound from an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine.

Reaction of Alizarin with Iminodiacetic Acid

The foundational synthesis of this compound, also known as 1,2-dihydroxyanthraquinon-3-ylmethylamine-N,N-diacetic acid, involves the reaction of alizarin (1,2-dihydroxyanthraquinone) with formaldehyde and iminodiacetic acid. rsc.org This reaction is a classic example of a Mannich condensation. The initial methods for this synthesis were conducted under strongly alkaline conditions in a solely aqueous medium. rsc.org However, this approach was plagued by low efficiency, yielding a poorly crystalline product at a modest 13%. rsc.org

Improved Synthesis Methods for Enhanced Yield and Purity

To address the low yield of the original method, an improved synthesis was developed. This refined pathway significantly boosts the total yield to 61%. rsc.org The key to this enhancement lies in the pre-formation of the reactive carbonium-immonium intermediate and the use of aqueous ethanol (B145695) as a solvent. rsc.org This solvent system allows for a satisfactory concentration of alizarin to be used under conditions of minimal alkalinity. rsc.org The purification of the product involves a series of steps including pH adjustments, filtration, and washing with a mixture of ethanol and diethyl ether. rsc.org

Optimal Conditions for Aminomethylation Reactions

The success of the improved synthesis hinges on optimizing the conditions for the aminomethylation reaction. The Mannich condensation proceeds most effectively through the formation of a carbonium-immonium ion from the amine and formaldehyde. rsc.org The improved method facilitates this by dissolving alizarin in ethanol and adding sodium hydroxide (B78521) solution. A separate solution of iminodiacetic acid disodium (B8443419) salt monohydrate is prepared and mixed with the alizarin solution. rsc.org The reaction mixture is heated to 78°C for a total of 10 hours, with additional portions of formaldehyde solution added after 3 and 7 hours. rsc.org The subsequent workup involves dilution, heating, and acidification to a pH of 1.8 to precipitate the product. rsc.org Further purification involves dissolving the precipitate in a sodium hydroxide solution, adjusting the pH to 5.5, and removing any unreacted alizarin or polymer by filtration. rsc.org

Derivatization and Structural Analogs of this compound

Modification of the this compound structure has led to the development of derivatives with enhanced properties, broadening its analytical applications.

Sulphonated this compound (AFBS)

A significant derivative is Sulphonated this compound (AFBS), which is created by introducing a sulphonate group into the 5-position of the this compound molecule. rsc.org This modification results in a compound with increased solubility. rsc.org The lanthanum(III) complex of AFBS exhibits a similar reaction to fluoride (B91410) as the original this compound complexes but with the advantage of this enhanced solubility. rsc.org This property allows for a metal to reagent complex ratio of 2:1 to be used, which in turn provides a considerable increase in sensitivity towards fluoride detection. rsc.org A comparative study has shown that the AFBS method is slightly superior to the parent this compound (AFB) method in terms of sensitivity, range, reproducibility, and stability of the colors formed. rsc.org

Other Anthraquinone (B42736) Derivatives and Comparative Studies

The broader family of anthraquinone dyes includes other well-known compounds such as Alizarin Red S. Alizarin Red S, the sodium salt of alizarin sulfonic acid, is widely used for its ability to bind to calcium ions and form a characteristic red-orange complex. wikipedia.orgmdpi.com While both this compound and Alizarin Red S are derivatives of alizarin, their distinct functional groups give them different applications. This compound is specifically designed with iminodiacetic acid groups to chelate a range of metal ions and is particularly noted for its use in fluoride detection.

Recent research has also explored the synthesis and fluorescent properties of other novel anthraquinone derivatives, such as α-aminophosphonates. mdpi.com These studies focus on creating compounds with notable solvatochromic behavior and potential applications in areas like confocal laser scanning microscopy. mdpi.com While not direct comparisons of reactivity for ion detection, these studies highlight the ongoing efforts to modify the anthraquinone scaffold to develop new functional dyes and probes. mdpi.com

Considerations for Green Chemistry in this compound Synthesis

The synthesis of this compound traditionally involves a Mannich-type condensation reaction between alizarin, formaldehyde, and iminodiacetic acid. researchgate.net While effective, historical methods often relied on conditions that are not aligned with the principles of green chemistry, such as the use of harsh reagents and organic solvents, leading to low yields and significant waste. researchgate.net Modern synthetic chemistry places a strong emphasis on developing more sustainable and environmentally benign methodologies. Applying green chemistry principles to the synthesis of this compound and its derivatives involves addressing several key areas: the use of safer solvents, the development of efficient catalytic systems, and the reduction of energy consumption and waste.

The Mannich reaction is a cornerstone of organic synthesis, and numerous green methodologies have been developed for this transformation which can be applied to this compound synthesis. researchgate.netresearchgate.net A primary consideration is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent, and many Mannich reactions have been successfully performed in aqueous media. researchgate.net Another approach is the use of bio-based solvents like Cyrene, which is derived from cellulose (B213188) and offers a sustainable alternative to petroleum-based dipolar aprotic solvents. The reduction or complete elimination of solvents, leading to solid-state or solvent-free reactions, represents another significant advancement, potentially reducing waste and simplifying product purification. eurekalert.org

Catalysis plays a crucial role in the greening of the Mannich reaction. Traditional syntheses may use strong acids or bases, which are corrosive and difficult to handle. The development of reusable and non-toxic catalysts is a key goal. Task-specific ionic liquids, which can act as both the catalyst and the reaction medium, have been shown to be effective for Mannich reactions and can often be recycled and reused multiple times. thaiscience.info Other green catalytic approaches include the use of inexpensive and low-toxicity Lewis acids like bismuth nitrate (B79036) or employing organocatalysts, which avoid the use of metals altogether. researchgate.netresearchgate.net

While specific research on the green synthesis of this compound is not extensively documented, the principles and methodologies developed for general Mannich reactions provide a clear roadmap for future improvements. By adopting greener solvents, recyclable catalysts, and energy-efficient reaction conditions, the synthesis of this important compound can be made more sustainable and environmentally friendly.

| Green Chemistry Principle | Application to this compound Synthesis | Examples from General Mannich Reactions |

| Safer Solvents | Replace traditional organic solvents with environmentally benign alternatives. | Use of water, bio-based solvents (e.g., Cyrene), or solvent-free conditions. researchgate.netmdpi.com |

| Catalysis | Employ efficient, recyclable, and non-toxic catalysts instead of harsh acids/bases. | Task-specific ionic liquids, Lewis acids (e.g., bismuth nitrate), organocatalysts (e.g., L-proline). researchgate.netthaiscience.infomdpi.com |

| Energy Efficiency | Reduce energy consumption by lowering reaction temperatures and times. | Application of microwave or ultrasound irradiation. researchgate.net |

| Waste Prevention | Improve atom economy and reduce byproducts through optimized reaction design. | Utilizing the inherent multicomponent nature of the reaction to minimize steps. researchgate.net |

Spectroscopic and Analytical Methodologies

Spectrophotometric Applications of Alizarin (B75676) Fluorine Blue

Alizarin Fluorine Blue, also known as Alizarin Complexone, is a key reagent in the spectrophotometric determination of fluoride (B91410) ions. This method relies on the formation of a distinctly colored ternary complex, which allows for the sensitive and selective quantification of fluoride in various samples, particularly water.

The reaction between this compound, a lanthanum (or other rare-earth metal) salt, and fluoride ions forms the basis of a widely used colorimetric method for fluoride detection. The original red-colored lanthanum-Alizarin Fluorine Blue chelate reacts with fluoride ions to produce a blue-colored ternary complex. This distinct color change provides a visual and quantifiable indication of the presence of fluoride. A sulfonated version of this compound has also been developed, offering increased solubility and sensitivity. cpri.res.in

In the absence of fluoride, this compound forms a red chelate with lanthanum(III) ions. When fluoride ions are introduced, they displace water molecules or other weakly bound ligands from the coordination sphere of the lanthanum in the chelate. This incorporation of fluoride into the complex results in the formation of a stable, lilac-blue ternary complex. The formation of this new complex, often with a stoichiometry of (La(AFB))₂F₂, causes a significant shift in the absorption spectrum to a longer wavelength, which is the basis for the color change. The resulting complex is intensely colored, allowing for the detection of low concentrations of fluoride.

The structure of this ternary complex involves the fluoride ion being incorporated into a highly organized core of the lanthanum-Alizarin Fluorine Blue chelate. This reaction is rapid and leads to a stable colored product suitable for spectrophotometric analysis.

Table 1: Characteristics of this compound-Lanthanum-Fluoride Complex Formation

| Feature | Description |

| Initial Complex | Lanthanum-Alizarin Fluorine Blue (Red) |

| Ternary Complex | Lanthanum-Alizarin Fluorine Blue-Fluoride (Lilac-Blue) |

| Reaction Type | Ligand substitution/addition |

| Basis of Color Change | Shift in the maximum absorption wavelength (bathochromic shift) upon fluoride binding. |

| Resulting Complex Stoichiometry | Often reported as (La(AFB))₂F₂ or similar structures. |

The concentration of fluoride is quantified by measuring the absorbance of the blue ternary complex at its maximum absorption wavelength, which is typically around 620 nm or 625 nm. rsc.orgrsc.orgcaymanchem.com According to Beer's Law, the absorbance of the solution is directly proportional to the concentration of the fluoride ions within a certain range.

To determine the fluoride concentration in an unknown sample, a calibration curve is first constructed. This is done by preparing a series of standard solutions with known fluoride concentrations and measuring their absorbance at the specified wavelength after the addition of the this compound-lanthanum reagent. The absorbance values are then plotted against the corresponding fluoride concentrations. The concentration of fluoride in the unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method has been successfully applied to determine fluoride concentrations in the range of 0.2 to 1 ppm. rsc.org

Table 2: Wavelengths for Fluoride Quantification using this compound

| Wavelength | Application Notes |

| 620 nm | Commonly used for quantifying the lilac-blue complex formed with fluoride. rsc.orgcaymanchem.com |

| 625 nm | Used for constructing calibration curves for fluoride determination in water samples. rsc.org |

| 630 nm | Another wavelength used for measuring the absorbance of the fluoride complex. |

The accuracy and sensitivity of the spectrophotometric determination of fluoride using this compound are highly dependent on the reaction conditions. Several factors must be carefully controlled to ensure reliable results.

pH: The formation of the ternary complex is pH-dependent. The optimal pH range for the reaction is typically between 4.5 and 5.5. Acetate buffers are commonly used to maintain the pH within this narrow range, ensuring the complete formation of the colored complex and minimizing interferences from other ions.

Buffers: Succinate and acetate buffer systems are effective in maintaining the optimal pH for the reaction. rsc.org The buffer not only controls the pH but can also help to mask certain interfering ions.

Organic Solvents: The addition of organic solvents such as acetone (B3395972), dioxane, or dimethylformamide can enhance the sensitivity of the method. scilit.comnih.gov These solvents can stabilize the reagent and the resulting complex, leading to a more intense and stable color. For instance, developing the color in a 20% w/v acetone solution has been shown to increase the sensitivity of the reaction.

Table 3: Optimized Conditions for Fluoride Determination

| Parameter | Optimal Condition/Reagent | Purpose |

| pH | 4.5 - 5.5 | Ensures complete formation of the ternary complex. |

| Buffer | Acetate or Succinate buffer rsc.org | Maintains optimal pH and can mask some interferences. |

| Organic Solvent | Acetone, Dioxane, Dimethylformamide scilit.comnih.gov | Enhances sensitivity and stabilizes the complex. |

The this compound spectrophotometric method is often compared with the fluoride ion-selective electrode (ISE) method, which is another common technique for fluoride analysis.

Accuracy and Reproducibility: Studies have shown that the spectrophotometric method using a sulfonated derivative of this compound (AFBS) is slightly superior to the original this compound method and more reproducible than the fluoride electrode, except at very low concentrations. nih.gov However, the electrode method is generally considered more accurate as it is less susceptible to interferences from impurities in the sample. researchgate.net

Interferences: The fluoride ISE can be affected by the presence of hydroxyl, citrate (B86180), and oxalate ions. The spectrophotometric method is also subject to interferences, but these can often be mitigated through various strategies.

Cost and Ease of Use: The colorimetric method is popular due to its lower cost and relative ease of implementation, making it a viable option for routine analysis. researchgate.net

Statistical comparisons have shown good agreement between the results obtained from both methods for water samples, particularly when interfering ions are not present in high concentrations.

Table 4: Comparison of this compound Method and Fluoride ISE

| Feature | This compound Spectrophotometric Method | Fluoride Ion-Selective Electrode (ISE) |

| Principle | Formation of a colored complex. | Potentiometric measurement of fluoride ion activity. |

| Accuracy | Good, but can be affected by interferences. | Generally considered more accurate, less influenced by sample impurities. researchgate.net |

| Reproducibility | More reproducible than ISE, except at very low concentrations. nih.gov | Good, but can be affected by electrode drift. |

| Common Interferences | Aluminum, iron, phosphate (B84403), sulfate (B86663). | Hydroxyl, citrate, oxalate ions. |

| Cost | Lower cost. researchgate.net | Higher initial cost for the electrode and meter. |

| Ease of Use | Relatively simple to perform. researchgate.net | Requires proper calibration and maintenance of the electrode. |

Several ions can interfere with the spectrophotometric determination of fluoride using this compound, leading to inaccurate results. These interferences can be broadly categorized as cationic and anionic.

Cationic Interferences: Metal ions such as aluminum (Al³⁺) and iron (Fe³⁺) are significant sources of interference as they form strong complexes with fluoride, reducing the amount of free fluoride available to react with the lanthanum-Alizarin Fluorine Blue reagent. nih.gov Other cations like calcium, magnesium, potassium, and sodium can also interfere. rsc.org

Anionic Interferences: Anions such as phosphate (PO₄³⁻) and sulfate (SO₄²⁻) can also interfere with the determination. nih.gov High levels of chloride can also affect the accuracy of the measurement.

Mitigation Strategies:

Several strategies have been developed to minimize or eliminate these interferences:

Ion Exchange: Most interfering cations can be effectively removed by passing the sample through a cation-exchange resin. nih.gov

Masking Agents: For specific interferences like aluminum and iron, alternative treatments are required. nih.gov Masking agents can be used to form stable complexes with the interfering ions, preventing them from reacting with fluoride or the reagent. For example, a succinate buffer in the reagent system can be effective in masking some interfering ions. rsc.org

Precipitation: In some cases, interfering ions can be removed by precipitation. For instance, sulfate can be precipitated by the addition of barium chloride.

pH Control: Careful control of the sample's pH can help to suppress the interference from alkalinity.

Table 5: Common Interferences and Mitigation Strategies

| Interfering Ion | Type | Mitigation Strategy |

| Aluminum (Al³⁺) | Cationic | Specific treatment required, such as the use of masking agents. nih.gov |

| Iron (Fe³⁺) | Cationic | Specific treatment required, such as the use of masking agents. nih.gov |

| Calcium (Ca²⁺), Magnesium (Mg²⁺), etc. | Cationic | Removal by ion exchange. rsc.orgnih.gov |

| Phosphate (PO₄³⁻) | Anionic | Can be readily avoided, potentially through pH control or specific masking. nih.gov |

| Sulfate (SO₄²⁻) | Anionic | Can be readily avoided; maximum suppression is possible with sulfuric acid in the reagent. nih.gov |

| Chloride (Cl⁻) | Anionic | Tolerated up to certain concentrations (e.g., 1000 ppm). |

Photometric Determination of Other Ions (e.g., Aluminum, Uranyl)

This compound is a well-established reagent for the spectrophotometric determination of various metal ions, owing to the formation of distinctly colored chelate complexes.

Aluminum (Al³⁺): The reaction between this compound and aluminum(III) ions has been studied to establish a method for its spectrophotometric determination. The stability constants of the aluminum complexes have been determined in a 20% dioxane-water medium. These studies were instrumental in developing a method for quantifying aluminum, even in the presence of interfering ions like iron and titanium nih.gov. The method demonstrates good sensitivity and precision.

| Parameter | Value | Reference |

| log K(Al)(AlHL) | 14.3 | nih.gov |

| log K(2Al)(Al2L) | 25.3 | nih.gov |

| Sandell Sensitivity | 0.01 µg/cm² | nih.gov |

| Coefficient of Variation | 0.9% (for 34 determinations) | nih.gov |

Uranyl (UO₂²⁺): this compound forms a chelate complex with uranyl ions, exhibiting a unique color reaction. This complex has an absorption peak at 560 nm, which is a significant bathochromic shift compared to the complexes formed with most other metal ions tandfonline.comtandfonline.com. The reaction has been characterized by its conditional stability constant and molar absorptivity at a pH of 4.5 tandfonline.comtandfonline.com. However, the practical application of this reaction for the photometric determination of uranyl ions is hampered by serious interference from other metal ions tandfonline.comtandfonline.com.

| Parameter | Value | Reference |

| Absorption Peak (λmax) | 560 nm | tandfonline.comtandfonline.com |

| Conditional Stability Constant | 2.3 x 10⁶ L·mol⁻¹ | tandfonline.comtandfonline.com |

| Molar Absorptivity (ε) | 4100 L·mol⁻¹·cm⁻¹ | tandfonline.comtandfonline.com |

Fluorescence Spectroscopy in this compound Research

The fluorescence properties of this compound and its derivatives are of significant interest for developing sensitive analytical methods.

Alizarin Complexone itself exhibits fluorescence, with two emission bands in ethanol (B145695) that are attributed to the lowest excited singlet state before and after a proton transfer event researchgate.net. Upon complexation with various metal ions such as Ni²⁺, Zn²⁺, Gd³⁺, and Th⁴⁺, the resulting complexes are characterized by intense colors. These complexes generally show weak fluorescence if the metal ion does not have low-energy ligand field states (as is the case for Zn²⁺, Gd³⁺, and Th⁴⁺) researchgate.net. Notably, even with heavy atoms like gadolinium and thorium, significant fluorescence quenching is not observed, and the complexes are not phosphorescent researchgate.net. The zinc complex, for instance, displays a single fluorescence band at 630 nm researchgate.net. Studies on the Al(III) complex of the related compound alizarin have shown that the chelation process can lead to a significant increase in emission quantum yields and lifetimes nih.gov.

The changes in fluorescence upon ion binding make this compound and its derivatives effective chemosensors.

Aluminum (Al³⁺): Alizarin Complexone can act as a fluorescent chemosensor for the detection of Al³⁺ ions. In an ethanol-water solution at pH 4.6, the presence of Al³⁺ leads to fluorescence quenching at 487 nm and the appearance of a new, red-shifted emission band at 558 nm.

Fluoride (F⁻): A fluorescent signaling system for fluoride ions has been developed based on the Alizarin Red S-Al(III) complex, a compound structurally related to this compound nih.gov. In this system, the binary complex exhibits a pale orange fluorescence. The addition of fluoride ions leads to a decrease in the fluorescence intensity due to a ligand exchange reaction where fluoride displaces the Alizarin Red S from the aluminum complex nih.gov. This method is sensitive for fluoride ion concentrations in the range of 5x10⁻⁶ to 3x10⁻⁴ M, with a detection limit of 0.1 mg L⁻¹ nih.gov.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and spectroscopic properties of this compound and its metal complexes.

DFT calculations are widely used to optimize the molecular geometry of alizarin-based compounds and their metal complexes in their electronic ground state nih.gov. These calculations, often followed by harmonic frequency computations, provide insights into the stable conformations of the molecules. For instance, DFT has been employed to study the structural details of complexes formed between the related Alizarin Red S and Ga(III) ions, helping to confirm the coordination mode of the ligand to the metal center mdpi.com. Such studies are crucial for interpreting experimental spectroscopic data, including infrared spectra mdpi.com. Furthermore, DFT can be used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the electronic transitions observed in UV-Vis spectroscopy.

TD-DFT is the primary computational method for investigating the properties of molecules in their electronically excited states nih.gov. It is used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra nih.gov. For alizarin and its derivatives, TD-DFT calculations have been performed to simulate their UV-Vis absorption spectra, often showing good agreement with experimental data when appropriate functionals and basis sets are used mdpi.com. For example, the CAM-B3LYP functional has been shown to provide vertical excitation energies that align well with experimental values for a variety of organic molecules mdpi.com. These theoretical spectra help in assigning the observed electronic transitions, which are typically π → π* in character for alizarin-based compounds nih.gov. By providing a detailed understanding of the electronic transitions, TD-DFT calculations are invaluable for rationalizing the photophysical properties of this compound and its complexes.

Molecular Topology and Structure-Activity Relationships

The exploration of a molecule's biological activity and its relationship with its structural and topological features is a cornerstone of medicinal chemistry and drug design. Molecular topology, a branch of theoretical chemistry, characterizes the molecule by numerical descriptors derived from its graph representation. These descriptors quantify aspects of molecular size, shape, branching, and complexity. Quantitative Structure-Activity Relationship (QSAR) models then utilize these descriptors to establish a mathematical correlation between the chemical structure and a specific biological activity.

This compound, also known as Alizarin Complexone or alizarin-3-methyliminodiacetic acid, possesses a distinct molecular architecture that dictates its interactions with biological targets. nih.gov Its structure is characterized by a 1,2-dihydroxyanthraquinone core, which is a planar, aromatic system, substituted at the 3-position with a methyliminodiacetic acid group. nih.gov This side chain introduces a flexible, tridentate chelation site and acidic carboxylic acid functionalities.

The biological activity of this compound is intrinsically linked to this unique combination of a rigid aromatic platform and a flexible chelating arm. The anthraquinone (B42736) core can participate in π-stacking interactions with biological macromolecules, while the dihydroxy groups and the iminodiacetic acid moiety can form hydrogen bonds and coordinate with metal ions. chemicalbook.com

A notable biological activity identified for this compound is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS), with a reported half-maximal inhibitory concentration (IC50) of 35 nM. caymanchem.com This inhibitory activity highlights a significant structure-activity relationship. The chelating properties of the iminodiacetic acid group are crucial for its interaction with the enzyme or its cofactors. The planarity and electronic properties of the anthraquinone nucleus also contribute to the binding affinity.

The relationship between a compound's structure and its activity can be summarized in the following table:

| Structural Feature | Potential Contribution to Biological Activity |

| 1,2-Dihydroxyanthraquinone Core | Planarity for π-stacking interactions, hydrogen bonding sites. |

| Methyliminodiacetic Acid Group | Metal chelation, hydrogen bonding, electrostatic interactions. |

| Carboxylic Acid Functions | Acidity, potential for salt bridge formation, and hydrogen bonding. |

Electroanalytical Techniques (e.g., Voltammetry)

Electroanalytical techniques are a class of analytical methods that utilize the relationship between electrical properties and chemical composition to determine the concentration of an analyte in a solution. Voltammetry, a prominent electroanalytical method, measures the current that flows through an electrochemical cell as the potential is varied. This technique is highly sensitive and can provide information about the redox properties of a chemical species.

The electrochemical behavior of this compound (Alizarin Complexone) has been investigated, particularly in the context of its application in dye-sensitized solar cells. researchgate.net Cyclic voltammetry (CV) is a powerful voltammetric technique used to probe the electrochemical properties of a compound. In a CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential, while the resulting current is measured.

Studies on Alizarin Complexone have utilized cyclic voltammetry to understand its optical and electrical properties. researchgate.net These investigations reveal the redox potentials of the molecule, which are indicative of the energy levels of its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for applications in materials science, such as in the development of solar cells where the alignment of energy levels governs the efficiency of charge transfer.

The voltammetric response of this compound is attributed to the redox-active anthraquinone core. The quinone moieties in the central ring of the anthraquinone structure can undergo reversible reduction and oxidation processes. The precise potential at which these processes occur is influenced by the substituents on the anthraquinone ring system. In the case of this compound, the electron-donating hydroxyl groups and the electron-withdrawing iminodiacetic acid group modulate the redox potentials of the parent anthraquinone structure.

While detailed voltammetric studies for the sole purpose of quantifying this compound are not widely reported, the technique has been extensively used for the determination of metal ions through the formation of complexes with alizarin derivatives. For instance, the voltammetric determination of aluminum has been achieved by measuring the signal of its complex with Alizarin S. researchgate.net This suggests that a similar approach could be developed for the analysis of metal ions that form stable complexes with this compound, or for the indirect determination of the compound itself.

The key parameters obtained from a cyclic voltammetry experiment for a related alizarin compound are summarized below:

| Electrochemical Parameter | Description |

| Anodic Peak Potential (Epa) | The potential at which the oxidation peak current is observed. |

| Cathodic Peak Potential (Epc) | The potential at which the reduction peak current is observed. |

| Anodic Peak Current (Ipa) | The magnitude of the current at the oxidation peak. |

| Cathodic Peak Current (Ipc) | The magnitude of the current at the reduction peak. |

These parameters provide valuable insights into the electrochemical reversibility and kinetics of the redox processes of the compound under investigation.

Applications of Alizarin Fluorine Blue in Research Disciplines

Environmental Monitoring and Analysis

The unique chemical properties of Alizarin (B75676) Fluorine Blue are leveraged for the critical task of monitoring and analyzing environmental samples. Its primary role in this field is the detection and quantification of fluoride (B91410) ions, particularly in water sources, and in techniques for concentrating trace elements for analysis.

Detection of Fluoride Levels in Water Samples

Alizarin Fluorine Blue is widely used for the spectrophotometric determination of fluoride concentrations in various water samples, including drinking water, rainwater, and seawater. The methodology is based on the formation of a ternary complex between this compound, a lanthanide metal ion (typically lanthanum), and the fluoride ion.

The reagent, when complexed with lanthanum, has a distinct color. In the presence of fluoride ions, a stable, lilac-blue ternary complex is formed, which can be quantified colorimetrically at a wavelength of approximately 620 nm. caymanchem.com This reaction provides a direct and sensitive method for fluoride determination.

Research has established optimal conditions for this analysis. The method demonstrates good linearity and sensitivity within a specific fluoride concentration range. For instance, one study reported the best linearity and sensitivity in the range of 0.2 to 1 part per million (ppm) of fluoride concentration. The formation of the colored complex is pH-dependent, with studies indicating optimal pH ranges for the reaction. uni.edu The reaction's sensitivity can be enhanced by using a mixed solvent system, such as acetone-water or dimethylformamide-water. uni.eduresearchgate.net

The presence of other ions in water samples can potentially interfere with the accuracy of the fluoride measurement. However, studies have shown that the use of a succinate buffer in the reagent system can effectively mask the interference from common cations and anions like calcium, iron, magnesium, potassium, sodium, nitrate (B79036), chloride, and sulfate (B86663) within certain ranges.

Table 1: Spectrophotometric Determination of Fluoride in Water using this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Reagents | This compound, Lanthanum Nitrate | |

| Measurement Wavelength | ~625 nm | |

| Linearity Range | 0.2 - 1.0 ppm F⁻ | |

| Interfering Ions (Masked) | Ca²⁺, Fe³⁺, Mg²⁺, K⁺, Na⁺, NO₃⁻, Cl⁻, SO₄²⁻ | |

| pH Optimum | 4.6 - 5.6 | uni.edu |

Online Monitoring of Fluorides

The principles of the this compound-lanthanum reaction have been adapted for the online monitoring of fluoride in water systems. Continuous monitoring is crucial for ensuring water quality and controlling fluoridation processes. Flow injection analysis (FIA) is a key technique used for this purpose.

In a flow injection system, a small sample of water is injected into a continuously flowing carrier stream that merges with the this compound-lanthanum reagent. The reaction and subsequent color development occur as the mixture travels through a reaction coil. A spectrophotometric detector placed downstream continuously measures the absorbance of the solution, providing a real-time measurement of the fluoride concentration. This automated method allows for rapid and continuous analysis of numerous samples. semanticscholar.org

Preconcentration Techniques for Trace Element Analysis (e.g., Copper in Tobacco Leaves)

This compound is also utilized in preconcentration techniques, which are essential for detecting very low concentrations of trace elements in complex samples. An example of this application is the determination of copper in tobacco leaves. nih.gov

In this method, a minicolumn is prepared using a solid support material, such as sisal fiber, which is then loaded with this compound. nih.gov The sample solution, containing trace amounts of copper, is passed through the column. The this compound immobilized on the fiber selectively binds with the copper ions, effectively concentrating them from the larger sample volume.

After the concentration step, the retained copper is eluted from the column using a small volume of an appropriate eluent, such as hydrochloric acid. This concentrated eluate can then be analyzed by a sensitive analytical technique like flame atomic absorption spectrometry (FAAS). This preconcentration method significantly improves the detection limit and quantification limit for copper. nih.gov

Table 2: Preconcentration of Copper in Tobacco Leaves using this compound

| Parameter | Finding | Source |

|---|---|---|

| Solid Support | Sisal fiber (Agave sisalana) | nih.gov |

| Chelating Agent | This compound | nih.gov |

| Analytical Technique | Flame Atomic Absorption Spectrometry (FAAS) | nih.gov |

| Preconcentration Factor | 75 (for a 50.0 mL sample) | nih.gov |

| Detection Limit (LD) | 0.018 µg L⁻¹ | nih.gov |

| Quantification Limit (LQ) | 0.061 µg L⁻¹ | nih.gov |

| Copper Concentration in Samples | 0.15 to 0.52 µg g⁻¹ | nih.gov |

Biological and Biomedical Research

In the realm of biological and biomedical research, this compound serves as a specialized stain for visualizing mineralized tissues, particularly bone. Its ability to bind to mineral components allows for the detailed examination of bone structure and development.

Staining of Mineralized Bone Matrix

While Alizarin Red S is more commonly cited for staining calcium in bone, this compound (also known as Alizarin Complexone) is also used for this purpose. It acts as a fluorochrome, a fluorescent dye that can be used to label bone in living organisms (in vivo). researchgate.net These dyes chelate calcium and are incorporated into the bone matrix at sites of active mineralization. When viewed under a fluorescence microscope, the labeled areas become visible, allowing researchers to study the dynamics of bone formation and remodeling.

Visualization of Fluoride Deposition and Bone Mineralization

A specific application of this compound in biomedical research is the visualization of fluoride deposition and bone mineralization. Research has demonstrated its use in developmental biology studies, for example, in medaka larvae. caymanchem.com By staining the larvae with this compound, scientists can observe where fluoride is incorporated into the developing skeletal structures and how this relates to the process of mineralization. This provides valuable insights into the effects of fluoride on bone development. Fluoride is known to be incorporated into bone mineral by substituting for the hydroxyl group in hydroxyapatite, forming fluorapatite. nih.gov

Studies on Bone Formation and Mineralization Processes

This compound, also known as Alizarin Complexone, is utilized in biological research as a staining agent to visualize mineralized bone matrix in vertebrate specimens lookchem.com. This application is crucial for understanding the processes of bone formation and mineralization. The dye is particularly effective for live staining and for double-labeling techniques in dynamic bone histomorphometry, which allows for the tracking of new bone formation over time lookchem.com.

In developmental biology, this compound has been employed to observe fluoride deposition and bone mineralization in organisms such as medaka larvae caymanchem.com. Its ability to bind to calcium deposits makes it a valuable tool. A related compound, Alizarin Red S, is also widely used in a biochemical assay to colorimetrically determine the presence of calcific deposition by cells of an osteogenic lineage lookchem.com. While both Alizarin Red S and the von Kossa method are common for visualizing mineralized nodules in osteoblastic cell cultures, they require cell fixation, which terminates the culture nih.gov. In contrast, certain fluorescent dyes can be used in living cultures to continuously monitor the formation of mineralized nodules, offering an advantage over terminal staining methods nih.gov.

The fundamental mechanism involves the reaction of the alizarin compound with calcium cations to form a chelate, resulting in a distinct color that indicates areas of mineralization nih.govnih.gov. This property aids researchers in quantifying the extent of bone matrix deposition in various experimental conditions lookchem.comnih.gov.

| Compound | Application | Organism/System Studied | Key Finding |

|---|---|---|---|

| This compound (Alizarin Complexone) | Live staining, dynamic bone histomorphometry | Vertebrates, Medaka larvae | Visualizes new bone formation and fluoride deposition lookchem.comcaymanchem.com. |

| Alizarin Red S | Colorimetric assay for calcific deposition | Osteogenic cell cultures (e.g., rats) | Quantifies mineralization by forming a chelate with calcium lookchem.comnih.gov. |

Metal Ion Interactions in Biological Contexts

This compound's molecular structure, which includes two hydroxyl (-OH) groups and iminodiacetic acid groups, makes it an effective chelating agent for a wide range of metal ions uobaghdad.edu.iq. This property is fundamental to its application in various biological and analytical contexts. More than 30% of all proteins are estimated to require metal ions for their biological functions, highlighting the importance of studying these interactions frontiersin.org.

The compound's ability to form stable, colored complexes with metal ions is leveraged for their detection and quantification uobaghdad.edu.iqnih.gov. It is used as a complexing indicator for the determination of numerous metal ions, including aluminum, barium, calcium, cobalt, copper, lead, zinc, and rare earth elements . The formation of these complexes often results in a distinct color change, which can be measured spectrophotometrically calameo.com. For instance, its reaction with fluoride in the presence of a metal ion like lanthanum forms a lilac-blue complex, a reaction that is foundational for the colorimetric quantification of fluoride lookchem.comcaymanchem.comrsc.org. The study of these interactions is part of the broader field of bioinorganic chemistry, which bridges chemistry with biology and medicine frontiersin.org.

| Metal Ion | Analytical Method |

|---|---|

| Aluminum (Al) | Complexometric Titration Indicator |

| Barium (Ba) | Complexometric Titration Indicator |

| Calcium (Ca) | Complexometric Titration Indicator |

| Cobalt (Co) | Complexometric Titration Indicator |

| Copper (Cu) | Complexometric Titration Indicator |

| Lead (Pb) | Complexometric Titration Indicator |

| Zinc (Zn) | Complexometric Titration Indicator |

| Rare Earth Elements | Complexometric Titration Indicator |

Inhibition of Protein-Nucleic Acid Interactions

Protein-nucleic acid interactions are fundamental to a vast array of cellular processes, including DNA replication, transcription, and translation thermofisher.com. The disruption of these interactions can have significant therapeutic implications. Research has identified this compound as a potent inhibitor of protein-nucleic acid interactions lookchem.com. This inhibitory action suggests its potential utility in the development of new drugs and therapies that target cellular pathways dependent on these interactions lookchem.com. Proteins can bind to DNA and RNA through various physical forces, and these interactions can be transient, sometimes requiring stabilization for study thermofisher.com. The development of "interfacial inhibitors," which disrupt the surface contact between proteins and nucleic acids, represents a key strategy in drug discovery benthamscience.com.

Enzyme Inhibition Studies (e.g., inducible nitric oxide synthase (iNOS))

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) and is a key mediator in inflammation nih.gov. While NO has cytoprotective roles, overexpression of iNOS leads to excessive NO levels, which are implicated in the pathophysiology of numerous inflammatory diseases nih.govnih.gov. Consequently, the selective inhibition of iNOS is a significant therapeutic goal nih.govmaastrichtuniversity.nl.

This compound has been identified as a potent inhibitor of iNOS caymanchem.com. It demonstrates significant inhibitory activity with a reported IC₅₀ value of 35 nM caymanchem.com. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, and a low value, such as that for this compound, indicates high potency. This finding positions the compound as a subject of interest in research aimed at developing new anti-inflammatory agents.

| Enzyme Target | Inhibitor | IC₅₀ Value |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | This compound | 35 nM caymanchem.com |

Application in Fish Otolith Marking for Age and Growth Studies

This compound, referred to in this context as Alizarin Complexone (ALC), is a vital tool in fisheries science for marking fish otoliths (ear stones) researchgate.net. This technique allows for the non-lethal study of fish age, growth, and population dynamics, which is essential for effective fisheries management and conservation dergipark.org.trnih.gov.

The compound is administered to fish, often larvae or juveniles, through immersion researchgate.netdergipark.org.tr. It is incorporated into the growing otolith, creating a permanent fluorescent mark that can be visualized under UV light researchgate.net. Studies on species like turbot (Scophthalmus maximus) and common two-banded sea bream (Diplodus vulgaris) have sought to optimize the marking conditions, including concentration and immersion time, to ensure high marking success and survival rates researchgate.netdergipark.org.tr.

Research on turbot larvae found that immersion in ALC at 60 mg/L for 6–24 hours resulted in 100% marking success with very-good-quality marks researchgate.net. Similarly, studies with Alizarin Red S (ARS), a related compound, on juvenile Diplodus vulgaris confirmed the method's viability for non-lethal age and growth studies, showing a clear correlation between fish size and age based on daily increment formation in the otoliths dergipark.org.tr. The marks remain detectable for months, though they may become fainter as the otolith thickens, sometimes requiring polishing or sectioning for later examination researchgate.net.

| Species | Compound | Concentration | Duration | Marking Success |

|---|---|---|---|---|

| Turbot (Scophthalmus maximus) | Alizarin Complexone (ALC) | 60 mg/L | 6-24 hours | 100% researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | Alizarin Red S (ARS) | 150 mg/L | 1-4 hours | >90% retention pensoft.net |

| Black Sea Bream (Acanthopagrus schlegelii) | Alizarin Red S (ARS) | 200 mg/L | 24 hours | Optimal marking quality mdpi.com |

Development of Chemical Sensors and Probes

Chemosensor Design and Synthesis

The unique chemical properties of this compound make it a valuable platform for the design and synthesis of new chemical sensors, also known as chemosensors unam.edu.na. A chemosensor is a molecule designed to bind to a specific analyte, producing a detectable signal, such as a change in color or fluorescence mdpi.com.

This compound itself is a well-established colorimetric dye for the detection of fluoride ions caymanchem.com. It functions by reacting with fluoride in the presence of a lanthanide complex to form a distinct lilac-blue ternary complex, which can be quantified to determine the fluoride concentration caymanchem.comcalameo.com. This principle has been extended to design more sensitive and selective optical chemosensors for various heavy metal ions and other anions unam.edu.na. By modifying the alizarin structure, researchers can tune the sensor's properties to target specific ions of interest in environmental or biological samples unam.edu.na. The development of such sensors provides a rapid, cost-effective, and often in-situ alternative to conventional analytical techniques like atomic absorption spectrometry for monitoring water quality and other applications unam.edu.na.

Integration with Nanomaterials (e.g., TiO₂, sisal fiber)

The integration of this compound with nanomaterials has been explored to develop novel functional materials for various applications. The interaction between alizarin and titanium dioxide (TiO₂) nanoparticles has been a subject of significant research. Studies have shown that alizarin can be adsorbed onto the surface of TiO₂ nanoparticles, a process known as sensitization. This interaction is believed to be a chemisorption-type process, likely involving the chelation of surface titanium ions by the hydroxy groups of the alizarin molecule. researchgate.net This is supported by the observation of enhanced bridging C-O modes in the resonance Raman spectrum of alizarin-sensitized TiO₂ nanoparticles. researchgate.net Such hybrid materials, combining the properties of TiO₂ with those of anthraquinone (B42736) dyes like alizarin, have been investigated for their potential in developing materials with interesting switching properties and moderate photosensitization towards visible light. researchgate.net

While direct studies on the integration of this compound with sisal fiber are not extensively documented, the modification of sisal fiber with various functional materials for applications such as dye removal has been demonstrated. nih.gov Sisal fiber, a natural and economical biomaterial, can be functionalized with compounds like polyaniline and layered double hydroxides to create composites with enhanced adsorption capabilities. nih.gov Given the known ability of this compound to form complexes, its immobilization on sisal fiber could potentially create novel biosorbents for specific applications, though this remains an area for further research.

Detection Limits and Selectivity of Sensors

This compound has been utilized in the development of sensors, particularly for the detection of fluoride ions. A colorimetric method using an this compound reagent has been established for the determination of fluorine content, with the capability to detect levels greater than 0.02 percent. cpri.res.in The principle of these sensors often relies on a ligand exchange mechanism. For instance, a related compound, Alizarin Red S, in a complex with Aluminum(III), has been used to create a water-soluble fluorescent probe for fluoride ions. This system exhibits a detection limit of 0.1 mg L⁻¹ and a linear response in the concentration range of 5x10⁻⁶ to 3x10⁻⁴ M. nih.gov

The selectivity of sensors based on alizarin and its derivatives is a critical aspect of their performance. Research has shown that these sensors can be designed to be highly selective for specific ions. For example, fluorescent sensors based on alizarin-phenylboronic acid ensembles have been developed for the selective detection of certain metal ions. rsc.org In some cases, these sensors exhibit high selectivity for ions like Co(II) and Cu(II) with minimal interference from other competing metal ions. nih.gov The selectivity of an Alizarin Red S-based fluoride sensor was demonstrated by its lack of interference from other common anions. nih.gov This indicates the potential for developing highly selective sensors using this compound for various analytical applications.

Table 1: Detection Limits of Alizarin-based Fluoride Sensors

| Sensor System | Analyte | Detection Limit | Concentration Range |

| This compound Reagent | Fluorine | > 0.02 percent | - |

| Alizarin Red S-Al(III) Complex | Fluoride Ion | 0.1 mg L⁻¹ | 5x10⁻⁶ to 3x10⁻⁴ M |

Advanced Materials Science

Application in Dye-Sensitized Solar Cells

Alizarin and its derivatives have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). The performance of DSSCs fabricated with alizarin dye has been evaluated, demonstrating its potential as a light-harvesting material. derpharmachemica.com The photovoltaic properties of these cells, including short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and efficiency (η), are influenced by the redox couple electrolyte used. derpharmachemica.com For instance, in one study, the maximum efficiency was achieved with a (CH₃CH₂CH₂)₄NI-I₂ redox couple electrolyte. derpharmachemica.com

Theoretical studies have also been conducted to explore the potential of improving DSSC performance using modified alizarin-based dyes. Computational analysis of novel hybrid alizarin-carbazole dyad molecules has been performed to understand their optoelectronic properties both in isolation and when adsorbed on a TiO₂ surface. researchgate.net These studies aim to enhance the light-harvesting efficiency of DSSCs by strategically modifying the molecular structure of the dye. researchgate.net The introduction of electron-rich heterocyclic rings as π-spacer moieties in the dye structure has been shown to improve the photophysical and photoelectrochemical properties, leading to a reduction in the band gap and a red-shifting of the light absorption spectra, which can ultimately increase the energy conversion efficiency of the DSSCs. researchgate.net

Table 2: Photovoltaic Performance of Alizarin-based DSSCs with Different Electrolytes

| Redox Couple Electrolyte | Efficiency (η) |

| (CH₃)₄NI-I₂ | Lowest |

| KI-I₂ | - |

| (CH₃CH₂)₄NI-I₂ | - |

| (CH₃CH₂CH₂)₄NI-I₂ | Highest |

Note: Specific efficiency values were not provided in the source material, only the relative performance.

Modifications of Semiconductor Surfaces

The modification of semiconductor surfaces with organic molecules is a key strategy in various technological applications, including photoelectrochemistry and photocatalysis. rsc.orgjlu.edu.cn this compound, with its functional groups, is well-suited for this purpose. The adsorption of alizarin onto semiconductor surfaces like TiO₂ is a form of surface modification known as dye sensitization. jlu.edu.cn This process involves a chemisorption interaction where the hydroxy groups of the alizarin molecule chelate with the surface metal ions of the semiconductor. researchgate.net

This surface modification can alter the physicochemical properties of the semiconductor-liquid interface, which in turn governs processes such as charge separation, recombination, and catalytic activity. rsc.org By anchoring to the semiconductor surface, this compound can act as a photosensitizer, enabling the material to absorb visible light, which is crucial for applications like dye-sensitized solar cells. The carboxylate and hydroxy groups in the this compound structure can serve as anchoring groups to the semiconductor surface. researchgate.net

Other Potential Research Applications

Investigative Tool for Metal-Protein Interactions

While direct applications of this compound as an investigative tool for metal-protein interactions are not widely reported, its inherent properties as a metal-binding ligand suggest its potential in this area. The study of metal-protein interactions is crucial for understanding biological processes and the mechanisms of metallodrugs. Competitive metal-binding assays using probe ligands are a common strategy for determining the affinities of proteins for metal ions. nih.gov

Given that this compound is a complexone, a type of molecule known for its ability to form stable complexes with metal ions, it could potentially be used as a spectroscopic probe in such assays. nih.gov The binding of a metal ion to this compound would likely result in a change in its absorption or fluorescence spectrum. This change could be monitored to study the competitive binding between the dye and a protein for a specific metal ion, thereby allowing for the determination of metal-protein affinities. This remains a promising area for future research.

Challenges and Future Directions in Alizarin Fluorine Blue Research

Addressing Interferences and Enhancing Specificity

A significant challenge in the analytical application of Alizarin (B75676) Fluorine Blue is its susceptibility to interference from various ions, which can affect the accuracy of fluoride (B91410) determination. A critical evaluation of the absorptiometric methods using Alizarin Fluorine Blue (AFB) and its sulphonated derivative (AFBS) for the determination of low fluoride concentrations has highlighted the interference of 24 common ions uobaghdad.edu.iq.

Most interfering cations can be removed through ion exchange; however, aluminum and iron necessitate alternative treatment methods. The study also identified that important anionic interferences from phosphate (B84403) and sulphate can be readily avoided uobaghdad.edu.iq. The research led to the identification of a 1:1:1 lanthanum-AFBS-mercury ternary mixed-cation complex, providing deeper insights into the complexation chemistry and potential sources of interference uobaghdad.edu.iq.

Future research will likely focus on the development of more robust masking agents and sample pretreatment protocols to eliminate these interferences. Enhancing the specificity of AFB could also be achieved through the synthesis of new derivatives with tailored binding sites that are less prone to interaction with interfering ions.

Development of Miniaturized and Portable Analytical Devices

The trend towards miniaturization in analytical chemistry is driven by the demand for faster, on-site, and cost-effective analysis. The development of miniaturized and portable analytical devices, such as lab-on-a-chip or microfluidic systems, for fluoride detection using this compound presents a promising research direction. These devices offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

While specific microfluidic devices incorporating this compound are still in the developmental stages, the broader field of portable microfluidic systems for the detection of various analytes is well-established. For instance, a portable microfluidic system has been developed for the point-of-care detection of multiple protein biomarkers, demonstrating the feasibility of integrating complex assays into a compact format mdpi.com. Similarly, a 3D-printed microfluidic device has been created for the real-time molecular detection of viruses at the point of need rsc.org.

Future work in this area will involve the integration of this compound-based assays into such microfluidic platforms. This will require overcoming challenges related to fluid handling, reagent mixing, and signal detection in a miniaturized format. The development of stable, solid-phase AFB reagents that can be incorporated into these devices would also be a significant advancement.

Exploration of New Derivatizations for Enhanced Performance

The chemical modification of the this compound structure offers a powerful strategy for enhancing its analytical performance. By introducing new functional groups, researchers can tune the compound's sensitivity, selectivity, and solubility.

One successful example is the development of Sulphonated this compound (AFBS). The introduction of a sulphonate group into the 5-position of the this compound molecule results in a reagent with increased solubility. This allows for the use of a 2:1 metal-to-reagent complex ratio, leading to a considerable increase in sensitivity towards fluoride rsc.org.

Another innovative approach involves the synthesis of a complexone analog of alizarin bearing chelating bis(2-pyridylmethyl)amine groups. This derivative, synthesized via the Mannich reaction, responds chromically to various anions, including fluoride, in organic solvents. The addition of fluoride ions to this sensor in acetonitrile induces a significant and visible color change nih.gov. This derivatization also imparts fluorescence turn-on sensing capabilities for aluminum ions nih.gov.

Future research will continue to explore the synthesis of novel this compound derivatives. The focus will likely be on introducing functional groups that can:

Increase the quantum yield of fluorescence for more sensitive detection.

Create specific binding pockets for target ions to improve selectivity.

Enable covalent immobilization onto solid supports for the development of reusable sensors.

Table 1: Comparison of this compound and its Derivatives

| Compound | Modification | Advantage | Target Ion(s) |

| This compound | Parent Compound | Established reagent for fluoride detection | Fluoride, various metals |

| Sulphonated this compound | Sulphonate group at the 5-position | Increased solubility and sensitivity | Fluoride |

| Bis(2-pyridylmethyl)amine-functionalized alizarin | Chelating bis(2-pyridylmethyl)amine groups | Colorimetric response to anions, fluorescence turn-on for Al3+ | F-, OH-, CH3COO-, H2PO4-, Al3+ |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an invaluable tool in the study of this compound and its complexes. These computational methods allow researchers to predict the electronic structure, stability, and spectroscopic properties of these molecules, providing insights that can guide the design of new and improved derivatives.

DFT studies have been used to investigate the electronic structure of alizarin and its complexes with various transition and rare-earth metals researchgate.net. These studies have shown that chelation has a negligible influence on the planar structure of the anthraquinone (B42736) backbone in most cases and that complexation leads to a red shift in the absorption spectrum, which is responsible for the color change observed in analytical applications researchgate.net.

Computational modeling can also be used to study the interaction of this compound with interfering ions, helping to elucidate the mechanisms of interference and inform strategies for improving selectivity. Furthermore, predictive modeling can be employed to screen potential new derivatives for their desired properties before undertaking their synthesis, thereby accelerating the research and development process.

Future directions in this area will likely involve the use of more sophisticated computational models to study the dynamic behavior of this compound and its complexes in solution and to model their interactions with complex biological and environmental matrices.

Applications in Emerging Scientific Fields

Beyond its traditional use in analytical chemistry, research is beginning to explore the application of this compound in emerging scientific fields.

One such area is in the study of biomineralization. This compound has been used to visualize fluoride deposition and bone mineralization during the development of medaka larvae caymanchem.com. This suggests its potential as a tool for studying bone growth, osteoporosis, and other conditions related to calcium and fluoride metabolism.

Furthermore, this compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS) with an IC50 of 35 nM caymanchem.com. This discovery opens up possibilities for its investigation as a potential therapeutic agent for conditions where iNOS is implicated, such as inflammation and neurodegenerative diseases.

The application of this compound in environmental monitoring is another promising avenue. Its ability to detect fluoride and various metal ions could be harnessed for the development of sensors for monitoring emerging contaminants in water sources rsc.orgnih.govmdpi.comnih.gov.

Future research will likely expand on these emerging applications, exploring the use of this compound in areas such as:

Bioimaging: Developing fluorescent probes for the in vivo imaging of fluoride and metal ions.

Theranostics: Combining the diagnostic and therapeutic properties of this compound for the simultaneous detection and treatment of diseases.

Nanotechnology: Incorporating this compound into nanomaterials to create novel sensors and drug delivery systems.

Q & A

Q. What is the fundamental mechanism of fluoride ion detection using Alizarin Fluorine Blue (AFB)?

AFB forms a ternary complex with lanthanum(III) and fluoride ions in acidic media (pH 4.5–5.0), producing a lilac-blue complex detectable via spectrophotometry at 620 nm. The reaction involves stoichiometric binding of fluoride to AFB and La(III), with sensitivity enhanced by surfactants like sodium dodecyl sulfate (SDS), which reduces aggregation and improves signal stability .

Q. How should AFB-based reagents be prepared for fluoride quantification in environmental samples?

- Dissolve 0.01 g AFB in 100 mL ethanol.

- Prepare a La(III) nitrate solution (0.1 M) in acetate buffer (pH 5.0).

- Add SDS (0.1% w/v) to minimize interference from colloids.

- Mix sample, AFB, and La(III) in a 1:1:1 ratio, incubate for 30 minutes, and measure absorbance .

Q. What are common interferences in AFB-based fluoride assays, and how can they be mitigated?

- Sulfate and phosphate ions : Compete with fluoride for La(III) binding. Mitigate by adjusting pH to 4.5 and using masking agents like EDTA .

- Metal ions (e.g., Fe³⁺, Al³⁺) : Precipitate with La(III). Remove via ion-exchange resins prior to analysis .

Advanced Research Questions

Q. How can the sensitivity of AFB-based spectrophotometric methods be optimized for trace fluoride detection?

- Surfactant addition : SDS increases molar absorptivity by 20–30% by stabilizing the ternary complex .

- Flow-injection systems : Automated methods reduce reagent consumption and improve reproducibility (detection limit: 0.05 ppm) .

- Hybrid techniques : Couple AFB with inductively coupled plasma (ICP) for sub-ppm detection in complex matrices .

Q. What experimental controls are critical when validating AFB-based methods for biomedical applications (e.g., fluoride toxicity studies)?

- Blank correction : Account for background absorbance from biological matrices (e.g., zebrafish larvae homogenates) .

- Recovery tests : Spike samples with known fluoride concentrations to validate accuracy (target recovery: 95–105%) .

- Cross-validation : Compare results with ion-selective electrode (ISE) or gas chromatography data .

Q. How do discrepancies arise in AFB-mediated fluoride quantification across studies, and how can they be resolved?

- pH variability : Slight deviations (e.g., pH 4.0 vs. 5.0) alter complex stability. Standardize buffer systems (e.g., acetate vs. citrate) .

- Reagent purity : Impurities in AFB (e.g., residual alizarin red) may cause false positives. Purify AFB via recrystallization before use .

Data Analysis and Methodological Challenges

Q. How should researchers address nonlinear calibration curves in AFB-based assays?

- Dynamic range : Limit fluoride concentrations to 0.1–2.0 ppm for linearity (R² > 0.99).

- Dilution protocols : For high-concentration samples, dilute with deionized water to fit the linear range .

Q. What statistical approaches are recommended for analyzing conflicting data in AFB-fluoride binding studies?

- Multivariate regression : Account for variables like temperature, ionic strength, and competing ions .

- Error source mapping : Use ANOVA to identify significant contributors (e.g., reagent batch variability) .

Cross-Disciplinary Applications

Q. Can AFB be adapted for non-environmental applications, such as skeletal development studies?